DBCO-NHCO-PEG4-t-butyl ester
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Overview
Description
DBCO-NHCO-PEG4-t-butyl ester is a multifunctional reagent that combines several functional groups, including Dibenzocyclooctyne (DBCO), polyethylene glycol (PEG4), and t-butyl ester. This compound is primarily used in bioorthogonal chemistry and molecular modification due to its ability to form stable covalent bonds with azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-NHCO-PEG4-t-butyl ester involves multiple steps. The DBCO group is typically synthesized through a series of organic reactions, including cycloaddition and deprotection steps. The PEG4 spacer is introduced to improve solubility and stability, while the t-butyl ester serves as a protecting group that can be removed under specific conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale organic synthesis techniques. The process includes the preparation of intermediate compounds, purification through chromatography, and final product isolation. The compound is then tested for purity and stability before being packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
DBCO-NHCO-PEG4-t-butyl ester undergoes various chemical reactions, including:
Click Chemistry Reactions: The DBCO group reacts with azides in a copper-free click chemistry reaction to form stable triazole linkages.
Deprotection Reactions: The t-butyl ester group can be removed under acidic conditions to expose reactive functional groups.
Common Reagents and Conditions
Reagents: Azides, acids (for deprotection), organic solvents like DMSO and DMF.
Conditions: Room temperature to 37°C for click reactions, acidic conditions for deprotection.
Major Products Formed
Triazole Linkages: Formed through click chemistry reactions with azides.
Amides and Esters: Formed after deprotection and subsequent reactions with amines or alcohols.
Scientific Research Applications
DBCO-NHCO-PEG4-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Utilized in drug delivery systems and the development of antibody-drug conjugates.
Industry: Applied in the modification of surfaces and materials for enhanced properties.
Mechanism of Action
The mechanism of action of DBCO-NHCO-PEG4-t-butyl ester involves its ability to form stable covalent bonds with azide groups through a copper-free click chemistry reaction. The DBCO group is highly reactive towards azides, forming triazole linkages that are stable and biocompatible. The PEG4 spacer improves solubility and reduces steric hindrance, while the t-butyl ester can be deprotected to expose reactive functional groups for further modifications .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-NHS Ester: Contains an NHS ester group that reacts with primary amines.
DBCO-PEG4-Alcohol: Contains an alcohol group for further functionalization.
DBCO-PEG4-Azide: Contains an azide group for click chemistry reactions.
Uniqueness
DBCO-NHCO-PEG4-t-butyl ester is unique due to its combination of functional groups that allow for versatile applications in bioorthogonal chemistry and molecular modification. The presence of the t-butyl ester group provides additional protection and reactivity options compared to similar compounds .
Properties
Molecular Formula |
C34H44N2O8 |
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Molecular Weight |
608.7 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C34H44N2O8/c1-34(2,3)44-33(39)16-19-41-21-23-43-25-24-42-22-20-40-18-15-31(37)35-17-14-32(38)36-26-29-10-5-4-8-27(29)12-13-28-9-6-7-11-30(28)36/h4-11H,14-26H2,1-3H3,(H,35,37) |
InChI Key |
YSNXYYQVJQQNMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Origin of Product |
United States |
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